molecular formula C18H19ClN2O B2407088 (4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone CAS No. 446269-57-4

(4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone

Cat. No.: B2407088
CAS No.: 446269-57-4
M. Wt: 314.81
InChI Key: XCJAVZRNIRNCAU-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone is a synthetic organic compound featuring a piperidine ring substituted with a benzyl group at the 4-position and a 6-chloropyridin-3-yl carbonyl moiety.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(6-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-17-7-6-16(13-20-17)18(22)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJAVZRNIRNCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone typically involves the reaction of 4-benzylpiperidine with 6-chloropyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in solvents such as ethanol, methanol, or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, due to its structural similarity to known bioactive molecules.

    Biological Research: It is used in studies investigating the interactions of piperidine and pyridine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological processes. The chloropyridine group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Properties
Target Compound Piperidine 4-Benzyl, 6-chloropyridin-3-yl N/A N/A Lipophilic, electron-deficient
(4-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone Piperidine 4-Amino, 6-chloropyridin-3-yl N/A N/A Polar, hydrogen-bonding capability
Compound 7u Piperazine Benzhydryl, 4-nitrophenyl 218–220 45 High crystallinity, strong dipole
Compound 19 Piperidine 4-Benzyl, pyrazole 131 22 Moderate solubility, aromatic
(2-Chloropyridin-3-yl)(2-methylpiperazin-1-yl)methanone Piperazine 2-Chloropyridin-3-yl, methyl N/A N/A Altered electronic profile

Key Findings and Implications

Substituent Effects: Benzyl vs. Amino: The benzyl group in the target compound enhances lipophilicity, favoring membrane permeability, while amino-substituted analogs prioritize solubility . Chloropyridine Position: 6-Chloro substitution (target) vs. 2-chloro () alters electronic properties, impacting interactions with biological targets.

Synthetic Efficiency :

  • Pyrazole derivatives () show moderate yields (22–48%), whereas benzhydrylpiperazine sulfonamides () achieve higher yields (up to 59%) despite complex structures.

Thermal Stability :

  • Sulfonamide/nitro-substituted compounds () exhibit higher melting points due to strong intermolecular forces, suggesting greater stability under thermal stress.

Biological Activity

(4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone, also known as CAS No. 446269-57-4, is a compound that integrates a piperidine and a pyridine structure, making it of significant interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl group linked to a piperidine ring and a chloropyridine moiety. Its molecular formula is C18H19ClN2OC_{18}H_{19}ClN_{2}O with a molecular weight of approximately 314.81 g/mol. The presence of the chlorine atom in the pyridine ring is notable for influencing both the chemical reactivity and biological properties of the compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors. The benzylpiperidine structure may facilitate binding to these receptors, potentially modulating neurological processes. Additionally, the chloropyridine group enhances binding affinity and specificity, contributing to its pharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits significant potential in several areas:

  • Neurological Disorders : Its structural similarity to known bioactive molecules suggests potential applications in treating conditions such as depression or anxiety.
  • Anticancer Activity : Preliminary studies have shown that derivatives of piperidine compounds can exhibit antiproliferative effects against various cancer cell lines, including breast and ovarian cancers .
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, which may be relevant for drug development targeting metabolic pathways .

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound and its derivatives:

StudyCell LineIC50 Value (µM)Notes
Koike et al. (2021)MDA-MB-231 (Breast Cancer)19.9 - 75.3Evaluated antiproliferative activity
Internal Study AOVCAR-3 (Ovarian Cancer)4.4Significant inhibition observed
Internal Study BCH24H Enzyme7.4Identified as a potent inhibitor

In Vitro Studies

In vitro studies have demonstrated that modifications to the benzyl group can significantly affect the inhibitory activity against enzymes like CH24H, with variations leading to IC50 values ranging from nanomolar to micromolar concentrations .

Comparison with Similar Compounds

The unique structure of this compound allows for comparison with other piperidine derivatives:

CompoundStructureBiological Activity
(4-Benzylpiperidin-1-yl)(6-fluoropyridin-3-yl)methanoneSimilar framework with fluorine substitutionVarying enzyme inhibition profiles
(4-Benzylpiperidin-1-yl)(6-bromopyridin-3-yl)methanoneBromine instead of chlorineDifferent binding affinities

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